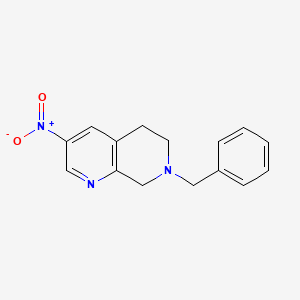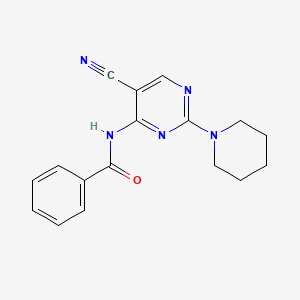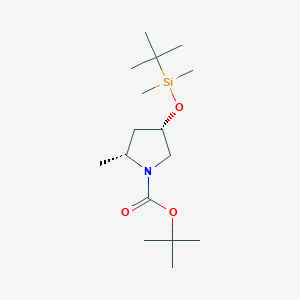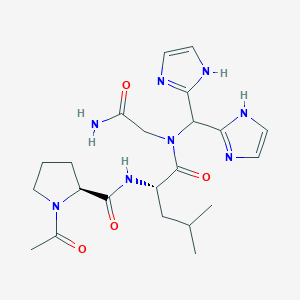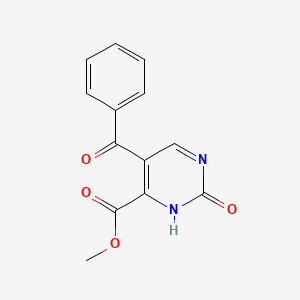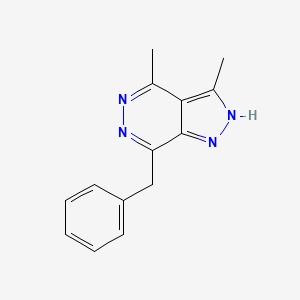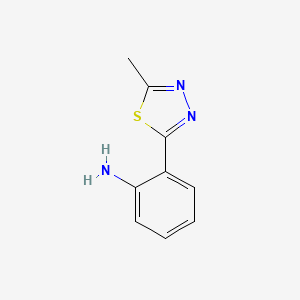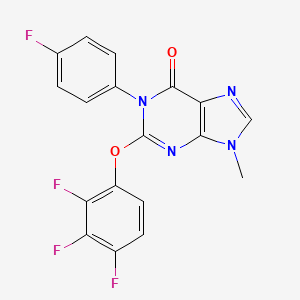
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one is a complex organic compound characterized by the presence of fluorine atoms and a purine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the trifluorophenoxy group: This can be done using coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure is also known to interact with various biological pathways, making this compound a versatile tool in biochemical research.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: shares similarities with other fluorinated purine derivatives.
1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: is also comparable to compounds like 1-(4-chlorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one.
Uniqueness
The uniqueness of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one lies in its specific combination of fluorine atoms and purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
特性
CAS番号 |
1009032-45-4 |
|---|---|
分子式 |
C18H10F4N4O2 |
分子量 |
390.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)purin-6-one |
InChI |
InChI=1S/C18H10F4N4O2/c1-25-8-23-15-16(25)24-18(28-12-7-6-11(20)13(21)14(12)22)26(17(15)27)10-4-2-9(19)3-5-10/h2-8H,1H3 |
InChIキー |
XUVCWSPRHKGBNO-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)OC4=C(C(=C(C=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



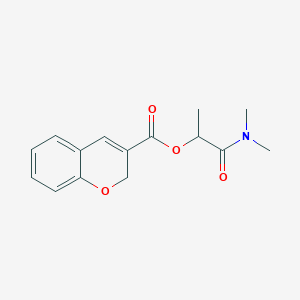
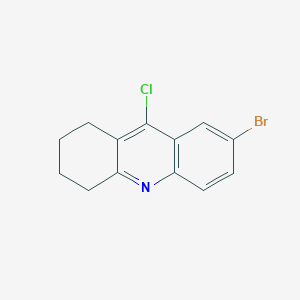
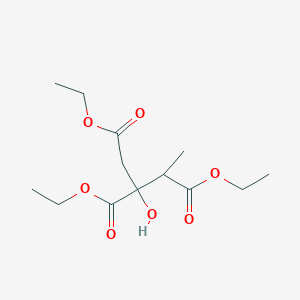
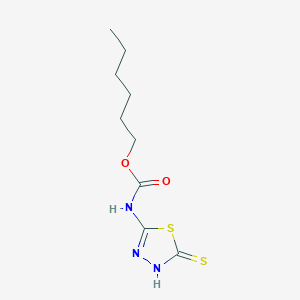
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
